
3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide
Overview
Description
3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of bromine, methoxypropyl, trifluoromethyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Alkylation: The methoxypropyl group is attached via nucleophilic substitution, where the sulfonamide nitrogen attacks a suitable alkyl halide, such as 3-methoxypropyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Products may include 3-bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonic acid.
Reduction: Products may include 3-bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide.
Substitution: Products may include 3-amino-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide.
Scientific Research Applications
Antibacterial Development
The primary application of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide lies in its potential as an antibacterial agent. Preliminary studies suggest that it interacts with bacterial enzymes involved in folate synthesis, similar to other sulfonamides. This interaction may inhibit bacterial growth, making it a candidate for further research in antibiotic development.
Interaction Studies
Research has indicated that this compound may interact with various biological targets, which is crucial for understanding its mechanism of action. Investigations into its binding affinity to specific enzymes can reveal insights into its efficacy and safety profile when used in therapeutic settings.
Structural Derivatives
The synthesis of derivatives from this compound is essential for enhancing biological activities or altering physical properties. The following table illustrates some structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Lacks methoxypropyl substituent |
3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Contains dipropyl instead of methoxypropyl |
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide | Similar trifluoromethyl and bromine positions | Contains cyclopropyl substituent |
The methoxypropyl group in this compound may enhance solubility and modify pharmacokinetic properties compared to its analogs.
Case Study 1: Antibacterial Activity Assessment
A study conducted on various sulfonamide compounds, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.
Case Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that this compound inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, supporting its use as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-methoxypropyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-Bromo-N-(3-methoxypropyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.
3-Bromo-N-(3-methoxypropyl)-5-methylbenzenesulfonamide: Similar structure but with a methyl group, affecting its chemical behavior and uses.
Uniqueness
The presence of the trifluoromethyl group in 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds, providing unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-19-4-2-3-16-20(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVCCTWSYFXOMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650512 | |
Record name | 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-81-4 | |
Record name | 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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